molecular formula C13H18O4 B187728 3-(Carboxymethyl)adamantane-1-carboxylic acid CAS No. 56531-58-9

3-(Carboxymethyl)adamantane-1-carboxylic acid

Cat. No. B187728
CAS RN: 56531-58-9
M. Wt: 238.28 g/mol
InChI Key: YQXJBYAQGPMUEP-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)adamantane-1-carboxylic acid is a tribasic, carboxylic acid . It has a molecular weight of 238.28 . It is a white solid at room temperature .


Synthesis Analysis

3-(Carboxymethyl)adamantane-1-carboxylic acid was first synthesized by the reaction of a dibromide and formic acid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(carboxymethyl)-1-adamantanecarboxylic acid . The InChI code is 1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 438.7±18.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±6.0 kJ/mol . The flash point is 233.2±17.7 °C .

Scientific Research Applications

1. Synthesis of Polycarboxylic Acids of Adamantane Series

  • Summary of Application: The synthesis of polybasic carboxylic acids of the adamantane series is connected with their wide synthetic potential. The derivatives of these acids are promising building blocks for designing peptidomimetics, functional nanostructures and materials, and they also possess various biological actions .
  • Methods of Application: The existing methods of the synthesis of 3-carboxymethyl-1-adamantanecarboxylic acid utilize the nucleophilic substitution of nitroxy-, hydroxy- and haloderivatives of the corresponding monocarboxylic acids of the adamantane series in sulfuric acid medium .

1. Synthesis of Polycarboxylic Acids of Adamantane Series

  • Summary of Application: The synthesis of polybasic carboxylic acids of the adamantane series is connected with their wide synthetic potential. The derivatives of these acids are promising building blocks for designing peptidomimetics, functional nanostructures and materials, and they also possess various biological actions .
  • Methods of Application: The existing methods of the synthesis of 3-carboxymethyl-1-adamantanecarboxylic acid utilize the nucleophilic substitution of nitroxy-, hydroxy- and haloderivatives of the corresponding monocarboxylic acids of the adamantane series in sulfuric acid medium .
  • Results or Outcomes: A number of polycarboxylic acids was synthesized, containing carboxyl and carboxymethyl groups in their structure in various combinations .

2. Synthesis of Monodisperse, Highly Crystalline CoPt 3 Nanoparticles and Porous Platinum Nanoparticles

  • Summary of Application: 1-Adamantanecarboxylic acid, a related compound, is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .
  • Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as a stabilizer in the synthesis process .
  • Results or Outcomes: The outcome is the production of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .

3. Polycondensation Reactions

  • Summary of Application: 1-Adamantanecarboxylic acid, a related compound, is used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .
  • Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as an additive in the polycondensation process .
  • Results or Outcomes: The outcome is the production of conjugated polymers that could be used in optoelectronic materials .

4. Allylic Substitution Reaction

  • Summary of Application: 1-Adamantanecarboxylic acid is used as an additive in the allylic substitution reaction, which is catalyzed by palladium in an aqueous medium .
  • Methods of Application: The specific methods of application are not provided in the source, but it involves using 1-Adamantanecarboxylic acid as an additive in the allylic substitution reaction .
  • Results or Outcomes: The outcome is not specified in the source .

5. Development of New Surface Active Agents

  • Summary of Application: 3-Phenyl-adamantane-1-carboxylic acid, a related compound, could act as universal raw materials for developing new surface active agents possessing some amazing physiological activities or dedicated functions .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcome is the development of new surface active agents with various functionalities .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-(carboxymethyl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJBYAQGPMUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404298
Record name 3-(carboxymethyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)adamantane-1-carboxylic acid

CAS RN

56531-58-9
Record name 3-(carboxymethyl)adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carboxyadamantane-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VS Gavrilova, EA Ivleva, DI Gnusarev… - Russian Journal of …, 2015 - researchgate.net
Functionalization of polycarboxylic acids of the adamantane series in strongly acidic media afforded their nitroxy-and hydroxy-substituted derivatives. Synthesis of new building blocks …
Number of citations: 13 www.researchgate.net
L Wanka, C Cabrele, M Vanejews, PR Schreiner - 2007 - Wiley Online Library
Utilizing bromine‐free, direct C–H bond amidations we have synthesized a large variety of adamantane amides. Depending on the precursors used these amides directly yield …
EA Ivleva, VS Gavrilova, YN Klimochkin - Russian Journal of Organic …, 2016 - Springer
A convenient procedure has been developed for the synthesis of mono- and dihydric cage alcohols from adamantanecarboxylic acids and their esters using the MnO 2 –H 2 SO 4 …
Number of citations: 8 link.springer.com
SK Lengger, AG Scarlett, CE West, RA Frank… - researchgate.net
Risk assessment and reclamation of oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge due to the extreme …
Number of citations: 3 www.researchgate.net
SK Lengger, AG Scarlett, CE West, RA Frank… - … Science: Processes & …, 2015 - pubs.rsc.org
Oil industry produced waters, such as the oils sands process-affected waters (OSPW) of Alberta, Canada, represent a challenge in terms of risk assessment and reclamation due to their …
Number of citations: 25 pubs.rsc.org
BEK Barth, BA Tkachenko, JP Eussner… - …, 2014 - ACS Publications
A series of new adamantane and diamantane hydrazides was synthesized and coupled with organo-functionalized Sn/S clusters of the general type [R 1 Sn 4 S 6 ] (R 1 = CMe 2 CH 2 …
Number of citations: 35 pubs.acs.org

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